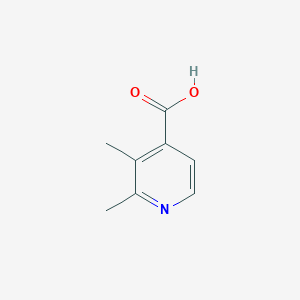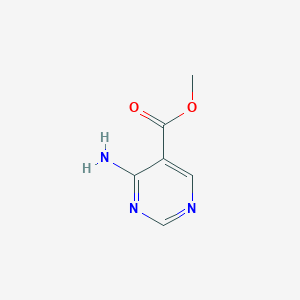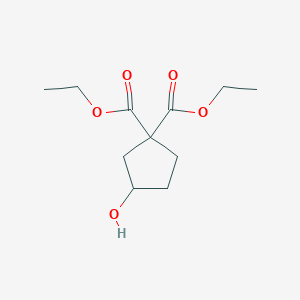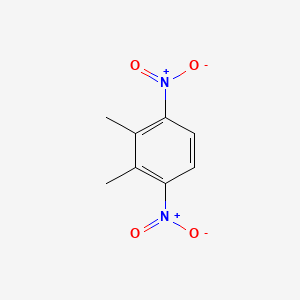
2-Bromo-4-methyl-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methyl-nicotinic acid is a unique chemical compound with the empirical formula C7H6BrNO2 and a molecular weight of 216.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A literature review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine has been carried out .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-nicotinic acid can be represented by the SMILES string CC1=CC=NC(Br)=C1C(O)=O and the InChI 1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
2-Bromo-4-methyl-nicotinic acid is a white to yellow solid at room temperature . Its empirical formula is C7H6BrNO2 and it has a molecular weight of 216.03 .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, including 2-Bromo aryl substituents. These have proven their anti-inflammatory and analgesic efficacy, which has yielded excellent results, enabling its use within this class of drugs .
Treatment of High Blood Lipid Levels
Nicotinic acid, also known as niacin or vitamin B3, has been used for many years as a co-agent to reduce high levels of fats in the blood .
Treatment of Cardiovascular Diseases
Nicotinic acid has shown a greater ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Treatment of Alzheimer’s Disease
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .
Treatment of Pneumonia and Kidney Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Synthesis of Acylhydrazones
Nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes. As a result of these reactions, a series of twelve acylhydrazones were obtained .
Synthesis of 1,3,4-Oxadiazoline Derivatives
The entire series of acylhydrazones were subjected to a cyclization reaction in acetic anhydride, which resulted in the synthesis of twelve new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .
Antimicrobial Activity
Some of the synthesized 1,3,4-oxadiazoline derivatives showed promising activity against Gram-positive bacteria, especially against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 6538 .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHOZBHDBJEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597757 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-nicotinic acid | |
CAS RN |
65996-07-8 |
Source


|
| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



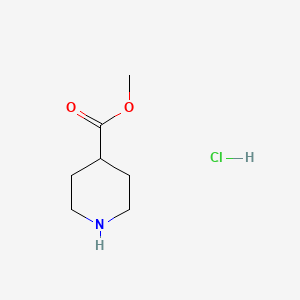

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
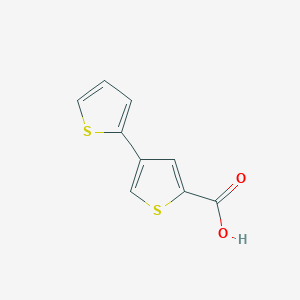
amine](/img/structure/B1342586.png)


